molecular formula C11H14O4S2 B2846780 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate CAS No. 339018-79-0

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate

Cat. No. B2846780
CAS RN: 339018-79-0
M. Wt: 274.35
InChI Key: QMJFKWYJHITIEW-UHFFFAOYSA-N
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Description

“(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate” is a chemical compound with the molecular formula C11H14O4S2 . It is related to a key intermediate used in the synthesis of topically-active carbonic anhydrase inhibitor MK-0507 .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is used as a reagent in the synthesis of MK-0507, a topically-active carbonic anhydrase inhibitor . More detailed information about the synthesis process can be found in specialized chemical literature.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H14O4S2 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require specialized knowledge in chemistry. It is used as a reagent in the synthesis of MK-0507 . More detailed information about the chemical reactions can be found in specialized chemical literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various analytical techniques. The compound is a solid at room temperature . Its molecular weight is 218.3 .

Scientific Research Applications

properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-7(2)10(12)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJFKWYJHITIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate

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